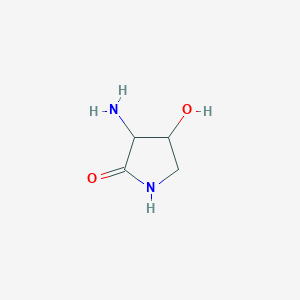![molecular formula C32H53BrN2O4 B13383573 acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide](/img/structure/B13383573.png)
acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is an aminosteroid compound with a rapid onset and intermediate duration of action . Rocuronium bromide is commonly marketed under the trade names Zemuron and Esmeron .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rocuronium bromide involves multiple steps, starting from steroidal precursors. One common method includes the reaction of a steroidal nucleus with acetyl chloride to form an intermediate compound, which is then reacted with other reagents to form the final product . The process typically involves the use of organic solvents and specific reaction conditions such as controlled temperature and pH levels .
Industrial Production Methods: Industrial production of rocuronium bromide focuses on scalability and cost-effectiveness. Processes have been developed to purify the compound without the need for column chromatography, making it easier and more economical to produce on a large scale . Techniques such as crystallization and freeze-drying are employed to obtain pure rocuronium bromide .
Chemical Reactions Analysis
Types of Reactions: Rocuronium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Acetyl chloride (CH₃COCl) is used in substitution reactions to introduce acetyl groups.
Major Products: The major products formed from these reactions include intermediates and by-products that are further processed to obtain pure rocuronium bromide .
Scientific Research Applications
Rocuronium bromide has a wide range of applications in scientific research:
Chemistry: It is used in studies related to neuromuscular blocking agents and their synthesis.
Biology: Research on its effects on neuromuscular junctions and muscle relaxation.
Medicine: Widely used in anesthesia for tracheal intubation and muscle relaxation during surgeries.
Industry: Employed in the development of new anesthetic agents and neuromuscular blockers.
Mechanism of Action
Rocuronium bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . By binding to these receptors, it prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation . This mechanism makes it a valuable tool in anesthesia and critical care settings .
Comparison with Similar Compounds
Vecuronium: A desacetoxy analogue of rocuronium with a slower onset of action.
Pancuronium: A long-acting aminosteroid muscle relaxant with antimuscarinic effects.
Atracurium: An intermediate-acting non-depolarizing neuromuscular blocker.
Succinylcholine: A depolarizing neuromuscular blocker with a rapid onset but shorter duration of action.
Uniqueness: Rocuronium bromide is unique due to its rapid onset and intermediate duration of action, making it suitable for both rapid sequence induction and routine tracheal intubation . Its ability to be reversed by agents like sugammadex further enhances its clinical utility .
Properties
IUPAC Name |
[3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
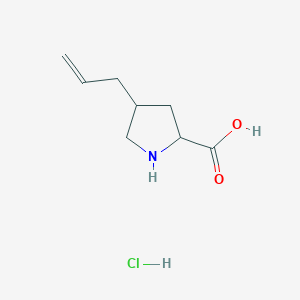
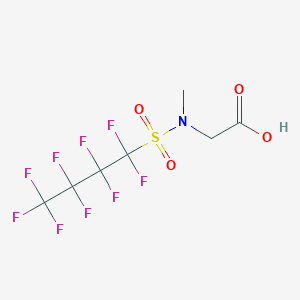
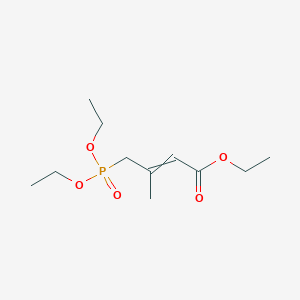

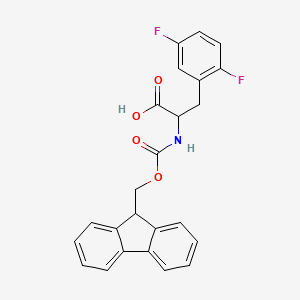
![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13383551.png)
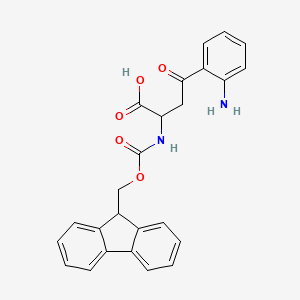
![2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13383567.png)
